Tert-butyl (4-bromo-2-chlorophenyl)carbamate
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Overview
Description
Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrClNO2. It is used in various research and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-2-chlorophenyl)carbamate typically involves the reaction of 4-bromo-2-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromo-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation Reactions: Products include phenyl carbamate oxides.
Reduction Reactions: Products include phenyl carbamate amines.
Scientific Research Applications
Tert-butyl (4-bromo-2-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmacophore elements in drug development, particularly for the treatment of glaucoma.
Industry: Utilized in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the context of drug development, it acts as a precursor to pharmacophore elements that can bind to biological receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromo-3-chlorophenyl)carbamate: Similar in structure but with the chlorine atom in a different position.
Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains an additional ethyl group linking the phenyl and carbamate moieties.
Uniqueness
Tert-butyl (4-bromo-2-chlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly valuable in the synthesis of pharmacophore elements for drug development .
Biological Activity
Tert-butyl (4-bromo-2-chlorophenyl)carbamate (CAS No. 330794-09-7) is a synthetic compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.
This compound has the molecular formula C11H13BrClNO2. It features a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromine and a chlorine atom on the phenyl ring. This structural configuration allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
- Hydrolysis : The carbamate group can undergo hydrolysis to yield amines and carbon dioxide.
- Oxidation/Reduction : Capable of being oxidized or reduced, which alters its functional properties and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can significantly influence various biochemical pathways, making it a valuable compound for therapeutic applications.
Antimicrobial Properties
Research highlights the compound's potential antimicrobial activity. In vitro studies have demonstrated that derivatives of carbamate compounds exhibit significant inhibition against various bacterial strains. For instance, modifications of the this compound structure have shown enhanced efficacy against resistant strains of bacteria.
Anticancer Activity
This compound has been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by disrupting cell cycle progression and affecting microtubule dynamics. The compound's ability to bind to β-tubulin disrupts cytoskeletal integrity, leading to cell death in certain cancer cell lines .
Case Studies
-
Inhibition of Enzyme Activity :
A study focused on the enzyme inhibition potential of this compound demonstrated that it acts as a potent inhibitor of specific hydrolases involved in metabolic pathways. The kinetic analysis revealed an IC50 value indicative of strong inhibitory action, suggesting its utility in studying enzyme mechanisms . -
Pharmacokinetic Profile :
Another investigation assessed the pharmacokinetic properties of this compound in animal models. The results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This profile supports its potential as a lead compound in drug development .
Applications in Drug Development
This compound serves as a precursor for pharmacophore elements that target biological receptors involved in disease processes such as glaucoma and cancer. Its derivatives are being synthesized for enhanced activity against specific molecular targets, paving the way for novel therapeutic agents .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; potential for developing new antibiotics. |
Anticancer | Induces apoptosis; disrupts microtubule function leading to cell death in cancer cells. |
Enzyme Inhibition | Potent inhibitor of specific hydrolases; useful for studying metabolic pathways. |
Pharmacokinetics | Favorable absorption and distribution; low toxicity at therapeutic doses. |
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-chlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJPTJXEPYWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625080 |
Source
|
Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-09-7 |
Source
|
Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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